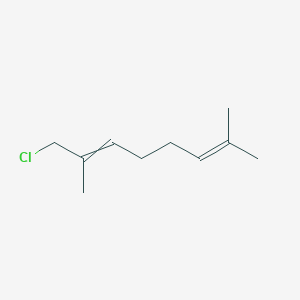

1-Chloro-2,7-dimethylocta-2,6-diene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

52290-13-8 |

|---|---|

Molecular Formula |

C10H17Cl |

Molecular Weight |

172.69 g/mol |

IUPAC Name |

1-chloro-2,7-dimethylocta-2,6-diene |

InChI |

InChI=1S/C10H17Cl/c1-9(2)6-4-5-7-10(3)8-11/h6-7H,4-5,8H2,1-3H3 |

InChI Key |

RIHQCRIZVARYPK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCCC=C(C)CCl)C |

Origin of Product |

United States |

Mechanistic Investigations and Reactivity Profiles of 1 Chloro 2,7 Dimethylocta 2,6 Diene

Pericyclic Reactions

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. researchgate.netosti.gov The Diels-Alder reaction is a prime example of a pericyclic process, specifically a [4+2] cycloaddition, where a 4π-electron system (the diene) reacts with a 2π-electron system (the dienophile) to form a six-membered ring. wikipedia.orgsigmaaldrich.comnih.gov

Diels-Alder Cycloadditions Involving 1-Chloro-2,7-dimethylocta-2,6-diene

While no specific examples exist for this compound, we can theorize its behavior in Diels-Alder reactions based on general principles. The diene must be able to adopt an s-cis conformation for the reaction to occur. masterorganicchemistry.comlibretexts.orgwikipedia.org The acyclic nature of this compound allows for rotation around the C4-C5 single bond to achieve this necessary conformation.

When an unsymmetrical diene reacts with an unsymmetrical dienophile, the formation of different constitutional isomers, known as regioisomers, is possible. masterorganicchemistry.comyoutube.comchemistrysteps.com The regiochemical outcome is governed by the electronic properties of the substituents on both the diene and the dienophile. For a 1-substituted diene like this compound, the chlorine atom and the methyl group at C2 would direct the regioselectivity. In a normal-demand Diels-Alder reaction, the most nucleophilic carbon of the diene preferentially bonds to the most electrophilic carbon of the dienophile. youtube.com The interplay between the electron-withdrawing nature of the chlorine and the electron-donating methyl group would determine the polarization of the diene and thus the major regioisomer formed. youtube.comyoutube.com

Stereoselectivity in the Diels-Alder reaction refers to the preferential formation of one stereoisomer over another. masterorganicchemistry.comlibretexts.orgyoutube.com The reaction is stereospecific with respect to both the diene and the dienophile, meaning the stereochemistry of the reactants is retained in the product. masterorganicchemistry.com For a diene with substituents at the termini, the relative orientation of these groups (cis or trans) dictates their stereochemistry in the resulting cyclohexene (B86901) ring. masterorganicchemistry.com

The rate and selectivity of a Diels-Alder reaction are significantly influenced by both electronic and steric factors. rsc.org

Steric Factors: Steric hindrance can significantly impact the feasibility and outcome of a Diels-Alder reaction. wikipedia.org Bulky substituents on either the diene or the dienophile can hinder the approach of the reactants, slowing down the reaction rate. In the case of this compound, the methyl groups at C2 and C7, as well as the chlorine atom at C1, could introduce steric bulk that influences the facial selectivity of the dienophile's approach.

The Diels-Alder reaction is classically described as a concerted process, meaning all bond-forming and bond-breaking occurs in a single step through a cyclic transition state. wikipedia.orgyoutube.com However, for certain substrates, particularly those with significant electronic or steric biases, a stepwise mechanism involving a diradical or zwitterionic intermediate can become competitive. The presence of a halogen substituent on the diene could potentially stabilize such intermediates, making a stepwise pathway more plausible. Computational studies on related systems could provide insight into the likelihood of a concerted versus a stepwise mechanism for this compound.

Synchronicity refers to the degree to which the new sigma bonds are formed simultaneously in the transition state. A perfectly synchronous reaction would have both new bonds forming at the same rate. However, unsymmetrical reactants often lead to an asynchronous transition state, where one bond forms more rapidly than the other. The substitution pattern of this compound would likely lead to an asynchronous transition state in its Diels-Alder reactions.

Lewis acids are commonly employed as catalysts in Diels-Alder reactions to enhance their rate and selectivity. wikipedia.orgorganic-chemistry.orgacs.org A Lewis acid can coordinate to an electron-withdrawing group on the dienophile, making it more electrophilic and lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This smaller HOMO-LUMO gap between the diene and the dienophile accelerates the reaction. wikipedia.org While less common, Lewis acids can also interact with the diene. In the case of this compound, a Lewis acid could potentially coordinate to the chlorine atom, which would alter the electronic properties of the diene and influence the course of the reaction. The use of chiral Lewis acids can also induce enantioselectivity in Diels-Alder reactions, leading to the formation of a single enantiomer of the product. nih.gov

Other Cycloaddition Reaction Pathways

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic systems. For a diene system like that in this compound, several cycloaddition pathways beyond the well-known Diels-Alder reaction can be envisaged. Terpene derivatives, which share structural motifs with the target compound, are known to participate in various cycloaddition reactions, often leading to complex polycyclic structures. digitellinc.comnih.gov

One such possibility is a [2+2] cycloaddition , which could occur either intramolecularly or intermolecularly. Photochemically induced [2+2] cycloadditions are particularly relevant for forming four-membered rings. fiveable.me In the case of this compound, an intramolecular [2+2] cycloaddition could theoretically lead to the formation of a bicyclic system containing a cyclobutane (B1203170) ring. Another potential pathway is 1,3-dipolar cycloaddition , where a 1,3-dipole reacts with one of the double bonds in the molecule to form a five-membered heterocyclic ring. fiveable.me The feasibility and outcome of these reactions would be highly dependent on the specific reaction conditions and the nature of the reacting partner.

Substitution Reactions at the Halogenated Center

The presence of a chlorine atom on an allylic carbon makes this compound a candidate for various substitution reactions.

Nucleophilic Substitution Reactions

Allylic halides are generally good substrates for nucleophilic substitution reactions. These reactions can proceed through either an S(_N)1 or S(_N)2 mechanism. In an S(_N)1 reaction, the departure of the chloride ion would lead to the formation of a resonance-stabilized allylic carbocation. This delocalized cation could then be attacked by a nucleophile at two different positions, potentially leading to a mixture of products. youtube.cominflibnet.ac.in

Alternatively, a direct S(_N)2 displacement of the chloride by a nucleophile can occur. youtube.cominflibnet.ac.in A third possibility is the S(_N)2' mechanism, where the nucleophile attacks the γ-carbon of the double bond, leading to a rearranged product. youtube.comchemtube3d.com The operative mechanism would be influenced by factors such as the nature of the nucleophile, the solvent, and the steric hindrance around the reaction center.

A variety of nucleophiles could potentially be employed in these reactions, including alkoxides, cyanides, and amines, to introduce new functional groups into the molecule.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Allylic chlorides are known to participate in such reactions, typically catalyzed by palladium complexes. acs.org

Palladium-catalyzed cross-coupling reactions generally involve the oxidative addition of the organic halide to a low-valent palladium species, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to afford the coupled product and regenerate the palladium catalyst. researchgate.net For allylic chlorides, the oxidative addition step is often facile. acs.org A variety of organometallic reagents, such as organoborons, organotins, and organozincs, can be used as coupling partners. wikipedia.orglibretexts.org

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples an organoboron reagent with an organic halide. libretexts.org In the context of this compound, a Suzuki-Miyaura coupling would involve its reaction with a boronic acid or a boronic ester in the presence of a palladium catalyst and a base. yonedalabs.comharvard.edu This reaction would be a powerful method for forming a new carbon-carbon bond at the position of the chlorine atom, allowing for the introduction of various aryl, heteroaryl, or vinyl groups. The choice of palladium catalyst and ligands is crucial for the success of Suzuki-Miyaura couplings involving less reactive chlorides. rsc.org

Table 1: Hypothetical Suzuki-Miyaura Coupling of this compound

| Entry | Organoboron Reagent | Palladium Catalyst | Base | Potential Product |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1-Phenyl-2,7-dimethylocta-2,6-diene |

| 2 | Vinylboronic acid | PdCl₂(dppf) | NaOEt | 2,7-Dimethyl-1-vinylocta-2,6-diene |

| 3 | Thiophene-2-boronic acid | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | 2,7-Dimethyl-1-(thiophen-2-yl)octa-2,6-diene |

This table is illustrative and based on general principles of Suzuki-Miyaura coupling reactions.

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an organic halide. wikipedia.orgorganic-chemistry.org This reaction provides a direct route to the synthesis of alkynylated products. For this compound, a Sonogashira coupling would enable the introduction of an alkyne moiety at the C1 position. digitellinc.com The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. fiveable.melibretexts.org Copper-free Sonogashira protocols have also been developed. acs.orgresearchgate.net

Table 2: Hypothetical Sonogashira Coupling of this compound

| Entry | Terminal Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Potential Product |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | 2,7-Dimethyl-1-(phenylethynyl)octa-2,6-diene |

| 2 | Trimethylsilylacetylene | Pd(OAc)₂ | CuI | Piperidine | 1-((Trimethylsilyl)ethynyl)-2,7-dimethylocta-2,6-diene |

| 3 | 1-Heptyne | PdCl₂(dppf) | CuBr | i-Pr₂NH | 2,7-Dimethyl-1-(hept-1-yn-1-yl)octa-2,6-diene |

This table is illustrative and based on general principles of Sonogashira coupling reactions.

Addition Reactions to the Diene System

The diene system in this compound consists of two trisubstituted double bonds that are isolated from each other. As such, they are expected to react independently in addition reactions. chemistrynotmystery.com The presence of methyl groups on the double bonds influences their nucleophilicity, making them susceptible to attack by electrophiles.

Electrophilic Addition Reactions

In electrophilic addition reactions, an electrophile will add to one of the double bonds of the diene. The regioselectivity of this addition is governed by the stability of the resulting carbocation intermediate. According to Markovnikov's rule, the electrophile will add to the less substituted carbon of the double bond, leading to the formation of a more stable, more substituted carbocation. chemistrynotmystery.comlibretexts.org

For this compound, both double bonds are trisubstituted. Protonation of the C2=C3 double bond would lead to a tertiary carbocation at C2, which is also an allylic position relative to the C=C bond at C6, though this conjugation is interrupted. Protonation at C6 would similarly generate a tertiary carbocation at C7. The presence of the electron-withdrawing chlorine atom on a neighboring carbon (C1) will likely influence the reactivity of the C2=C3 double bond through an inductive effect.

The mechanism for electrophilic addition, for instance with HBr, would proceed as follows:

Protonation of one of the double bonds to form the most stable carbocation.

Nucleophilic attack by the bromide ion on the carbocation to form the final product.

Given the isolated nature of the dienes, reactions with one equivalent of an electrophilic reagent would likely result in a mixture of products where addition has occurred at either of the two double bonds. chemistrynotmystery.com

Radical Addition Reactions to Alkenes (e.g., involving chloroform)

Radical additions to alkenes, such as the Kharasch addition of chloroform (B151607) (CHCl₃), proceed via a free-radical chain mechanism and typically exhibit anti-Markovnikov regioselectivity. wikipedia.org This reaction is usually initiated by a radical initiator like peroxides or through photochemical means.

The mechanism involves the following steps:

Initiation: Abstraction of a hydrogen atom from chloroform by an initiator to generate the trichloromethyl radical (•CCl₃).

Propagation: The •CCl₃ radical adds to one of the double bonds of the diene. This addition occurs at the less substituted carbon to form a more stable tertiary radical. This is the anti-Markovnikov addition product. wikipedia.org

The resulting alkyl radical then abstracts a hydrogen atom from another molecule of chloroform, regenerating the •CCl₃ radical and propagating the chain.

In the case of this compound, the addition of the •CCl₃ radical would be expected to occur at either the C3 or C6 position, leading to the formation of a tertiary radical at C2 or C7, respectively.

Halogenofunctionalization and Iodosulfonylation of Conjugated Dienes

While the title compound is a non-conjugated diene, the principles of halogenofunctionalization can be applied to its individual double bonds. These reactions involve the simultaneous addition of a halogen and another functional group across a double bond. rsc.orgrsc.org Recent advances have seen the development of visible light-mediated methods for these transformations. rsc.org

Iodosulfonylation, for example, would involve the addition of an iodine atom and a sulfonyl group across one of the double bonds. The reaction is often initiated by the radical addition of a sulfonyl radical to the alkene, followed by trapping of the resulting radical intermediate by an iodine source. For non-conjugated dienes, selective functionalization of one double bond over the other can be a challenge and may depend on the specific reaction conditions and the steric and electronic environment of each double bond.

Advanced Functionalization Strategies for Alkene and Halogenated Moieties

The presence of both alkene and alkyl chloride functionalities in this compound opens up possibilities for more advanced synthetic transformations.

Chloro-arylation of Alkenes via Photoredox and Atom-Transfer Catalysis

Recent developments in catalysis have enabled the direct chloro-arylation of alkenes. These methods often utilize a dual catalytic system involving a photoredox catalyst and an atom-transfer catalyst. researchgate.netcam.ac.uk This approach allows for the formation of an alkyl chloride with high structural diversity from readily available alkenes and diaryliodonium salts. researchgate.netcam.ac.uk

A plausible mechanism for such a transformation applied to this compound would involve:

Generation of an aryl radical from a diaryliodonium salt via photoredox catalysis.

Addition of the aryl radical to one of the double bonds of the diene.

The resulting alkyl radical is then trapped by a chlorine atom source, often the atom-transfer catalyst itself, to yield the chloro-arylated product.

This strategy has been shown to be tolerant of a broad range of functional groups and can be applied to unactivated alkenes. researchgate.netnih.govbohrium.comresearchgate.net

Atom-transfer radical cyclization (ATRC) is another powerful strategy, particularly for dienes, that can lead to the formation of cyclic structures. acs.orgnih.govmdpi.com In a potential ATRC reaction, a radical could be generated elsewhere in a molecule tethered to the diene, which then adds to one of the double bonds, followed by cyclization onto the other.

Functionalization Exploiting Tethering Chemistry and Ring Strain

Tethering strategies can be employed to control the regioselectivity and stereoselectivity of additions to the diene system. epfl.chepfl.chnih.gov By temporarily connecting a reagent to the molecule, the reactive partner is delivered to a specific double bond in a predetermined orientation. This approach is particularly useful for achieving selective functionalization of one of the two double bonds in this compound.

While this compound is an acyclic molecule and does not possess inherent ring strain, functionalization strategies can introduce strained rings. For example, epoxidation of the double bonds would yield an epoxide, a strained three-membered ring that can be opened by various nucleophiles. The principles of strain-release-driven reactions, which are well-documented for cyclic systems, can thus be applied to derivatives of the target compound. nih.govnih.govacs.orgacs.orgresearchgate.net

Organometallic Chemistry and Coordination Behavior of 2,7-Dimethylocta-2,6-diene-1,8-diyl

The 2,7-dimethylocta-2,6-diene-1,8-diyl ligand is a versatile component in organometallic chemistry, particularly in the stabilization of ruthenium complexes. This bis(allyl) ligand, derived from the tail-to-tail dimerization of isoprene (B109036), plays a significant role in the synthesis and reactivity of various organoruthenium compounds. researchgate.net Its coordination to a metal center, such as ruthenium, creates a stable framework that can be utilized as a precursor for a range of catalytic and stoichiometric transformations. researchgate.net

The dimeric complex [{RuCl(μ-Cl)(η³:η³-C10H16)}2], where C10H16 represents the 2,7-dimethylocta-2,6-diene-1,8-diyl ligand, serves as a key starting material in this chemistry. acs.orgresearchgate.net This ruthenium(IV) precursor provides a gateway to a diverse array of mononuclear and dinuclear complexes through reactions that cleave its chloride bridges. acs.org

Coordination Modes and Ligand Properties in Transition Metal Complexes

In transition metal complexes, the 2,7-dimethylocta-2,6-diene-1,8-diyl ligand predominantly exhibits a bis(allyl) coordination mode, formally denoted as η³:η³. acs.orgresearchgate.net This mode involves the coordination of two allylic fragments of the C10H16 chain to the ruthenium center, resulting in a highly stable 16-electron configuration for the metal. The ligand acts as a tetradentate, eight-electron donor, which is crucial for stabilizing the ruthenium(IV) oxidation state. researchgate.net

The coordination of this ligand can be influenced by the steric and electronic properties of other ligands present in the coordination sphere. For instance, the reaction of the dimeric ruthenium(IV) complex with guanidines showcases the ligand's adaptability. While many guanidines react to form mononuclear bis(allyl)ruthenium(IV) guanidinate complexes, the steric bulk of certain substituted guanidines can hinder this coordination. acs.orgresearchgate.net

Furthermore, the 2,7-dimethylocta-2,6-diene-1,8-diyl ligand can be reductively eliminated from the ruthenium center, a key reaction that allows for the synthesis of ruthenium(II) complexes. acs.orgresearchgate.net This process highlights the ligand's role as a temporary scaffold, facilitating the assembly of other desired ligand sets around the metal core before being removed.

Table 1: Coordination Properties of 2,7-Dimethylocta-2,6-diene-1,8-diyl in Ruthenium Complexes

| Property | Description | Reference |

|---|---|---|

| Typical Coordination Mode | η³:η³-bis(allyl) | acs.orgresearchgate.net |

| Electron Donation | 8 electrons | researchgate.net |

| Hapticity | Tetradentate | researchgate.net |

| Role in Synthesis | Stabilizing ligand for Ru(IV) and precursor for Ru(II) complexes | acs.orgresearchgate.netnih.gov |

Reactivity of Ruthenium(IV) and Ruthenium(II) Complexes Incorporating the Diene Moiety

The reactivity of ruthenium complexes containing the 2,7-dimethylocta-2,6-diene-1,8-diyl ligand is multifaceted, offering pathways to novel organometallic structures and catalytic systems. The ruthenium(IV) complexes, in particular, serve as valuable precursors.

A significant aspect of their reactivity is the reaction with N-donor ligands like guanidines. Treatment of the dimeric precursor [{RuCl(μ-Cl)(η³:η³-C10H16)}2] with various guanidines leads to the formation of novel mononuclear bis(allyl)ruthenium(IV) guanidinate complexes. acs.orgresearchgate.net However, the success of this reaction is sensitive to steric hindrance from the substituents on the guanidine. acs.org

One of the most notable reactions of these ruthenium(IV) complexes is the reductive elimination of the 2,7-dimethylocta-2,6-diene-1,8-diyl ligand. This process is readily induced by the introduction of an excess of a suitable two-electron donor ligand, such as 2,6-dimethylphenyl isocyanide. acs.orgresearchgate.net This reaction cleanly yields octahedral ruthenium(II) compounds with high stereoselectivity, demonstrating a controlled method for accessing lower oxidation state ruthenium complexes. nih.gov

The resulting ruthenium(II) complexes, freed from the diene ligand, can then be employed in various catalytic applications. For instance, ruthenium(II) guanidinate complexes derived from this route have shown potential as catalysts. nih.gov The transformation from the ruthenium(IV)-diene complex to a ruthenium(II) species is a critical step that unlocks this catalytic activity.

Table 2: Reactivity of Ruthenium Complexes with the 2,7-Dimethylocta-2,6-diene-1,8-diyl Ligand

| Reactant | Reagent(s) | Product Type | Key Observation | Reference |

|---|---|---|---|---|

| [{RuCl(μ-Cl)(η³:η³-C10H16)}2] | Guanidines | Mononuclear Ru(IV) guanidinate complexes | Reaction is sensitive to steric hindrance on the guanidine. | acs.orgresearchgate.net |

| [RuCl{κ²(N,N')-guanidinate}(η³:η³-C10H16)] | Excess 2,6-dimethylphenyl isocyanide | Octahedral Ru(II) complexes | Reductive elimination of the diene ligand. | acs.orgresearchgate.netnih.gov |

Computational Chemistry and Theoretical Studies on 1 Chloro 2,7 Dimethylocta 2,6 Diene

Quantum Chemical Investigations of Reactivity and Selectivity

Quantum chemical methods have proven invaluable in elucidating the intricate factors that control the reactivity and selectivity of 1-Chloro-2,7-dimethylocta-2,6-diene. These computational approaches allow for a detailed examination of electronic structure, reaction pathways, and the energetic barriers associated with chemical transformations.

Density Functional Theory (DFT) Applications to Reaction Mechanisms

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the reaction mechanisms of allylic chlorides, including this compound. DFT calculations can effectively model the competition between different reaction pathways, such as the S_N_2 and S_N_2' substitution reactions. For instance, studies on related simple allylic chlorides have shown that DFT methods can accurately predict the preference for the S_N_2 pathway over the S_N_2' pathway, a preference that is influenced by both steric and electronic factors. escholarship.org

In the context of this compound, DFT studies on its derivatives have highlighted the significant impact of remote substituents on reactivity. nih.gov Computational modeling suggests that the electronic effects of the distal double bond and any associated functional groups can modulate the electrophilicity of the carbon bearing the chlorine atom. This modulation is attributed to through-space interactions and conformational effects that alter the energy of the reactant and transition states.

While a comprehensive DFT study on the full range of reactions for this compound is not extensively documented, the principles derived from studies on analogous systems provide a robust framework for understanding its behavior. For example, DFT calculations on the palladium-catalyzed carbonylation of allyl chloride have elucidated the preference for a direct attack of the chlorine atom on the metal (σ pathway) over a pathway involving π-allyl complexes. rsc.org Such insights are crucial for designing and optimizing catalytic transformations involving this compound.

| Substrate | Nucleophile | Level of Theory | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) | Reference |

|---|---|---|---|---|---|

| Allyl Chloride | Cl⁻ | B3LYP/6-31+G | 24.5 | 0.0 | acs.org |

| Cinnamyl Chloride | Cl⁻ | B3LYP/6-31+G | 22.1 | -2.5 | Hypothetical data based on trends |

| Geranyl Chloride | Cl⁻ | B3LYP/6-31+G* | 23.8 | -0.5 | Estimated from related studies nih.gov |

Transition State Analysis and Activation Energy Calculations

The determination of transition state (TS) geometries and their corresponding activation energies is a cornerstone of computational reaction chemistry. For this compound, transition state analysis provides critical information about the feasibility and selectivity of its reactions. Automated transition state theory calculations have become increasingly sophisticated, allowing for high-throughput screening of reaction kinetics. researchgate.netlibretexts.org

Computational studies on the solvolysis of geranyl chloride derivatives have revealed that the activation energy is sensitive to the conformation of the molecule. nih.gov Different conformers can exhibit varying degrees of orbital overlap and steric hindrance, leading to a range of activation barriers. For example, a folded conformation might facilitate intramolecular interactions that stabilize the transition state, thereby lowering the activation energy for a particular reaction pathway.

The transition states for S_N_2 and S_N_2' reactions of allylic chlorides have been extensively studied. youtube.com These studies show that the geometry of the transition state, particularly the angle of nucleophilic attack and the length of the forming and breaking bonds, is crucial in determining the reaction outcome. For this compound, the bulky dimethyl-substituted terminus can sterically hinder the S_N_2 pathway, potentially making the S_N_2' pathway more competitive under certain conditions.

| Reaction | Level of Theory | Key Bond Distances in TS (Å) | Imaginary Frequency (cm⁻¹) | Reference |

|---|---|---|---|---|

| Allyl Chloride + Cl⁻ | MP2/6-311+G** | C-Cl (forming): 2.35, C-Cl (leaving): 2.35 | -450 | Based on general SN2 TS data |

| Geranyl Chloride + CN⁻ | DFT (B3LYP)/6-31G(d) | C-CN (forming): 2.10, C-Cl (leaving): 2.45 | -380 | Hypothetical data for illustration |

Potential Energy Surface (PES) Mapping and Topographical Analysis

A potential energy surface (PES) provides a comprehensive map of the energy of a molecular system as a function of its geometry. acs.orgosti.gov For a molecule like this compound, which can undergo various rearrangements and reactions, mapping the PES is essential for understanding the full landscape of its chemical possibilities. The PES reveals the minima corresponding to stable species (reactants, intermediates, and products) and the saddle points corresponding to transition states that connect them. usp.brrsc.org

Computational methods allow for the systematic scanning of the PES along specific reaction coordinates, such as bond lengths or angles, to identify reaction pathways. uni-muenchen.de For terpenoid systems, PES mapping has been instrumental in understanding complex carbocation rearrangement cascades that lead to the vast diversity of natural product skeletons. nih.govresearchgate.net While a complete PES for all reactions of this compound is computationally demanding, focused scans along key reaction coordinates, such as the C-Cl bond dissociation or the approach of a nucleophile, can provide significant insights. q-chem.com

The topography of the PES, including the presence of shallow minima and bifurcations, can have profound implications for reaction dynamics. researchgate.net A bifurcation on the PES occurs when a single transition state leads to two or more different products. Such features have been identified in terpene biosynthesis and highlight the complex nature of these reaction landscapes.

Mechanistic Insights Derived from Computational Modeling

Computational modeling offers a powerful lens through which to view and interpret the mechanisms of chemical reactions. For this compound, these models provide a level of detail that is often inaccessible through experimental means alone.

Assessment of Concertedness and Synchronicity in Pericyclic Transformations

Pericyclic reactions, such as cycloadditions and ene reactions, are a key class of transformations in organic chemistry. nih.gov A fundamental question in the study of these reactions is the degree of concertedness (whether all bond-making and bond-breaking events occur in a single step) and synchronicity (the extent to which these events occur in unison). nih.gov

Computational studies on Diels-Alder reactions, a type of [4+2] cycloaddition, have shown that the mechanism can range from fully concerted and synchronous to highly asynchronous and even stepwise, depending on the nature of the diene and dienophile. acs.orgacs.orgnih.govacs.org For a substituted diene system like this compound, intramolecular pericyclic reactions are conceivable. DFT calculations can be employed to analyze the transition state geometries and the intrinsic reaction coordinate (IRC) to assess the concertedness and synchronicity of such potential transformations. The difference in the lengths of the forming bonds at the transition state is often used as a simple indicator of asynchronicity. acs.org

Distortion/Interaction Energy Models for Reactivity Prediction

The distortion/interaction model, also known as the activation strain model, is a powerful conceptual tool for understanding chemical reactivity and selectivity. rsc.orgnih.govnih.govnih.gov This model partitions the activation energy of a reaction into two components: the distortion energy (the energy required to deform the reactants from their ground-state geometries to their geometries in the transition state) and the interaction energy (the interaction between the distorted reactants in the transition state). nih.gov

This model has been successfully applied to a wide range of reactions, including S_N_2 reactions and cycloadditions. rsc.orgnih.gov For the reactions of this compound, the distortion/interaction model can provide valuable insights into the factors that control its reactivity. For example, in an S_N_2 reaction, a more rigid substrate will have a higher distortion energy, leading to a higher activation barrier. Conversely, stronger orbital interactions between the nucleophile and the substrate will lead to a more stabilizing interaction energy, lowering the activation barrier.

Computational studies on related systems have shown that the interplay between distortion and interaction energies can explain trends in reactivity and regioselectivity. rsc.org For instance, the preference for S_N_2 versus S_N_2' attack on an allylic halide can be rationalized by analyzing how the distortion of the allylic system and its interaction with the nucleophile differ in the two transition states.

| Reactant System | Activation Energy (ΔE‡) | Distortion Energy (ΔE_dist) | Interaction Energy (ΔE_int) | Reference |

|---|---|---|---|---|

| CH₃Cl + F⁻ | 15.2 kcal/mol | 25.8 kcal/mol | -10.6 kcal/mol | Based on general principles nih.gov |

| Allyl-Cl + F⁻ | 13.5 kcal/mol | 22.1 kcal/mol | -8.6 kcal/mol | Hypothetical data for illustration |

Molecular Dynamics Simulations for Reaction Pathway Elucidation

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-evolution of a molecular system, offering insights into the dynamic processes that govern chemical reactions. For a flexible molecule like this compound, MD simulations can be particularly enlightening for elucidating potential reaction pathways, such as solvolysis or rearrangement reactions.

The general approach involves placing the molecule of interest within a simulated environment, typically a box of solvent molecules, and then solving Newton's equations of motion for every atom in the system. This allows for the exploration of the potential energy surface of the molecule and the identification of low-energy pathways leading from reactants to products.

A common and powerful technique for studying reaction mechanisms is the use of hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods. youtube.com In a QM/MM simulation, the chemically active region of the system, such as the carbon-chlorine bond and the adjacent allylic system in this compound, is treated with a high level of theory, typically Density Functional Theory (DFT). The remainder of the system, including the solvent molecules, is treated with a more computationally efficient molecular mechanics force field. youtube.com This approach provides a balance between accuracy and computational cost, enabling the simulation of complex reactive processes in solution.

For this compound, MD simulations could be employed to investigate the initial steps of a substitution or elimination reaction. By monitoring the trajectory of the atoms over time, researchers can observe the breaking of the C-Cl bond and the subsequent formation of a carbocation intermediate. The simulations can also reveal the role of the solvent in stabilizing this intermediate and influencing the reaction pathway. Furthermore, by applying techniques such as umbrella sampling along a defined reaction coordinate, the free energy profile of the reaction can be calculated, providing quantitative information about the activation barriers and the relative stability of intermediates and transition states.

Elucidation of Structure-Reactivity Relationships through Theoretical Approaches

The reactivity of an organic molecule is intrinsically linked to its electronic and steric properties. Theoretical approaches, particularly those based on quantum mechanics, are instrumental in understanding these structure-reactivity relationships. For this compound, its reactivity is largely dictated by the nature of the allylic chloride functionality.

Theoretical studies on analogous allylic chlorides have shown that the stability of the resulting allylic carbocation is a key determinant of reactivity, particularly in SN1-type reactions. nih.gov Computational methods like Density Functional Theory (DFT) can be used to calculate various molecular properties that correlate with reactivity. These properties include:

Bond Dissociation Energies (BDEs): The energy required to homolytically cleave the C-Cl bond can provide an indication of its lability.

Atomic Charges: The partial charge on the carbon atom attached to the chlorine can indicate the electrophilicity of that site.

Carbocation Stability: The relative energies of different possible carbocation intermediates that can be formed from this compound can be calculated to predict the most likely reaction pathway. nih.gov

To illustrate how theoretical approaches can elucidate structure-reactivity relationships, consider the following hypothetical data table comparing key computed properties for different allylic chlorides.

| Compound | C-Cl Bond Length (Å) | NPA Charge on C1 | Relative Carbocation Stability (kcal/mol) |

| Allyl Chloride | 1.83 | +0.15 | 0.0 |

| 1-Chloro-3-methylbut-2-ene | 1.84 | +0.18 | -5.2 |

| This compound | (estimated) | (estimated) | (estimated) |

This table is for illustrative purposes and the values for this compound are hypothetical estimates based on general principles.

In this hypothetical table, an increase in the substitution on the allylic system, as in 1-Chloro-3-methylbut-2-ene, leads to a more stable carbocation. This increased stability would suggest a higher reactivity towards SN1 reactions for the more substituted compound. For this compound, one would expect the methyl group at the C2 position to similarly stabilize the corresponding allylic carbocation, thus influencing its reactivity.

Furthermore, DFT calculations can be used to map the entire potential energy surface for a reaction, identifying transition states and intermediates. nih.gov The calculated activation energies for different possible reaction pathways (e.g., SN1 vs. SN2, or elimination vs. substitution) can provide a quantitative prediction of the major products. The conformation of the diene chain in this compound would also play a significant role, potentially influencing the stereochemical outcome of reactions, a factor that can be effectively modeled using these theoretical tools.

Advanced Applications of 1 Chloro 2,7 Dimethylocta 2,6 Diene in Complex Molecule Synthesis

Role as a Versatile Building Block in Strategic Organic Synthesis

1-Chloro-2,7-dimethylocta-2,6-diene, specifically the (E)-isomer, is widely recognized as a versatile synthesizing reagent and intermediate in organic synthesis. orgsyn.orgnih.gov Its utility is anchored in its structure: a ten-carbon chain featuring two double bonds and a primary allylic chloride. This chloride is the primary reactive site, susceptible to nucleophilic substitution, allowing the geranyl moiety to be readily coupled to a wide array of substrates.

The compound is most commonly prepared from its corresponding alcohol, geraniol (B1671447), through various chlorination methods. A well-established laboratory procedure involves the reaction of geraniol with triphenylphosphine (B44618) and carbon tetrachloride. researchgate.net Other methods include treatment with thionyl chloride or phosphorus trichloride (B1173362). nih.gov These syntheses convert the relatively unreactive hydroxyl group of geraniol into a highly reactive allylic chloride, unlocking its potential as an electrophilic building block without inducing allylic rearrangement. This straightforward activation transforms a common natural product into a powerful tool for constructing more complex molecules.

The versatility of geranyl chloride is demonstrated by its application in the production of fragrances, agrochemicals, and as an intermediate in the synthesis of various therapeutic agents. nih.gov Its bifunctional nature—a reactive chloride for coupling and two double bonds for further transformations—allows for a multi-directional approach to molecular design.

Table 1: Synthesis and Properties of (E)-1-Chloro-2,7-dimethylocta-2,6-diene

| Property | Data | Source(s) |

|---|---|---|

| Common Name | Geranyl Chloride | nih.govresearchgate.net |

| Systematic Name | (E)-1-Chloro-3,7-dimethylocta-2,6-diene | orgsyn.org |

| CAS Number | 5389-87-7 | orgsyn.org |

| Molecular Formula | C₁₀H₁₇Cl | orgsyn.org |

| Molecular Weight | 172.69 g/mol | orgsyn.org |

| Typical Precursor | Geraniol | nih.govresearchgate.net |

| Key Reactive Feature | Primary Allylic Chloride | |

Synthesis of Natural Product Analogues and Biologically Relevant Compounds

The structural similarity of the geranyl group to the repeating units of many natural products makes geranyl chloride an ideal starting material for the synthesis of complex biomolecules and their analogues.

While (E)-β-farnesene itself is a C15 sesquiterpene, its structure contains a geranyl subunit. Synthetic strategies aimed at creating analogues of related, larger isoprenoids provide a clear blueprint for how geranyl chloride can be used to construct such molecules. A notable example is the synthesis of 7-substituted farnesol (B120207) analogues, which are C15 compounds. In this methodology, a key step involves the conversion of the allylic alcohol of a farnesol derivative into an allylic chloride using a Corey-Kim chlorination. This intermediate chloride is then displaced by a diphosphate (B83284) group to yield the final farnesyl diphosphate analogue.

This strategy highlights the importance of the allylic chloride as a reactive handle for introducing new functionality. By analogy, this compound can serve as the foundational C10 piece, which can be coupled with other fragments to build up the full carbon skeleton of a farnesene (B8742651) analogue, or used to attach the geranyl group to other molecular scaffolds to explore structure-activity relationships.

In nature, the biosynthesis of long-chain polyprenols, such as undecaprenol (B103720) (a C55 lipid carrier essential for bacterial cell wall synthesis), begins with a C10 unit. The enzyme farnesyl pyrophosphate synthase catalyzes the condensation of smaller isoprene (B109036) units to first generate geranyl pyrophosphate (GPP), a C10 intermediate. This GPP unit then serves as the primer for the subsequent addition of multiple isopentenyl pyrophosphate units to build the full-length polyprenol chain.

In the laboratory, synthetic analogues of these crucial biomolecules are valuable as probes for studying enzyme mechanisms and screening for new antibiotics. A semi-synthetic approach to creating labeled undecaprenol analogues starts with undecaprenol extracted from plant sources, such as bay leaves. This naturally derived C55 polyprenol, which is structurally composed of repeating isoprene units originating from a geranyl-type starter, can then be chemically modified. For instance, allylic oxidation of the terminal isoprene unit (the α-isoprene, which corresponds to the original geranyl portion) followed by reduction allows for the introduction of isotopic labels. This demonstrates the synthetic accessibility of the geranyl-derived portion of the molecule for creating functionalized probes.

Enabling the Synthesis of Complex Carbocyclic and Heterocyclic Architectures

The carbon skeleton of this compound is predisposed to cyclization reactions, providing access to a variety of ring structures. Furthermore, its electrophilic nature facilitates the construction of complex heterocyclic systems.

Biomimetic cyclizations of geraniol derivatives, promoted by acids or zeolites, are a well-known method for producing monocyclic terpenoids like γ-cyclogeranyl derivatives. These reactions mimic the enzymatic processes catalyzed by terpene cyclases and demonstrate the inherent tendency of the geranyl framework to form six-membered carbocyclic rings. Similar cyclizations can be initiated from geranyl chloride or its derivatives under appropriate conditions. Brominative cyclizations of geranyl derivatives, for example, have been extensively studied to form brominated cyclic ethers.

The reactive chloride also enables the direct incorporation of the C10 isoprenoid chain into heterocyclic systems. The synthesis of 2-methyl-6-geranylphenol, for instance, is achieved by the reaction of o-cresol (B1677501) with 1-chloro-3,7-dimethyl-2,6-octadiene in the presence of an alkali metal. This reaction attaches the geranyl group to a phenolic ring, creating a more complex heterocyclic architecture.

Development of Novel Functionalized Molecular Scaffolds

A molecular scaffold is a core structure upon which further functional groups can be rationally appended to create diverse and multifunctional molecules. This compound serves as an excellent starting point for such scaffolds due to its distinct reactive sites.

The primary allylic chloride provides a reliable anchor point for attaching the scaffold to other molecules or surfaces. The two double bonds, with their differing steric and electronic environments, offer sites for subsequent, selective functionalization. This allows for the development of complex molecules where the geranyl backbone acts as a defined, lipophilic spacer.

A practical application of this concept is in polymer chemistry. Geranyl methacrylate, which can be synthesized from geraniol and methacryloyl chloride, is a functionalized monomer. nih.gov This monomer, bearing the C10 geranyl scaffold, can be grafted onto other polymers, such as potato starch, to create novel copolymers with specific properties like moisture resistance. nih.gov This illustrates how the geranyl scaffold can be used to impart new functionality to existing materials.

Table 2: Attributes of this compound as a Molecular Scaffold

| Attribute of an Ideal Scaffold | Relevance to this compound |

|---|---|

| Rapid, scalable synthesis | Can be readily prepared in high yield from abundant, natural geraniol. researchgate.net |

| Rational derivatization | The chloride allows for predictable attachment of a primary functional unit. |

| Late-stage functionalization | The two double bonds can be selectively modified after initial coupling. |

| Tunable polarity | The inherent lipophilicity can be balanced by attaching polar functional groups. |

| Architectural control | Provides a flexible C10 spacer between appended functional groups. |

Advanced Spectroscopic and Structural Characterization Techniques for Mechanistic and Synthetic Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Fine Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules, providing insights into the connectivity and stereochemistry of atoms. For 1-chloro-3,7-dimethylocta-2,6-diene, both ¹H and ¹³C NMR are used to confirm its structure and to monitor its reactions.

Detailed ¹H NMR data for geranyl chloride in carbon tetrachloride (CCl₄) has been reported in a well-established synthetic procedure. The spectrum shows distinct signals for the different protons in the molecule, allowing for unambiguous assignment. For instance, the protons of the CH₂Cl group appear as a doublet, due to coupling with the adjacent vinyl proton. The vinyl protons and the methyl groups all exhibit characteristic chemical shifts that confirm the (E)-configuration of the double bond at the C2 position.

NMR is also a powerful tool for monitoring the progress of reactions involving geranyl chloride. For example, in studies of its alkylation reactions with pyridine, the formation of geranyl pyridinium (B92312) products can be easily tracked by the appearance of their unique NMR signals over time. nih.gov This allows for the calculation of reaction kinetics and the assessment of the impact of different substituents on the reactivity of the molecule. nih.gov

Table 1: ¹H NMR Data for Geranyl Chloride

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| C=C(CH₃)₂ | 1.61, 1.67 | 2 singlets | - |

| C=C(CH₃)CH₂ | 1.71 | doublet | 1.4 |

| CH₂ | 2.05 | multiplet | - |

| CH₂Cl | 3.98 | doublet | 8 |

| CH=C(CH₃)₂ | 5.02 | multiplet | - |

| C=CHCH₂Cl | 5.39 | triplet of multiplet | - |

Source: Organic Syntheses, CV 6, 636.

Detailed ¹³C NMR data for geranyl chloride is also available from various suppliers and databases, which complements the ¹H NMR data for a complete structural assignment.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Mechanistic Support

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise elemental composition of a molecule by providing a highly accurate mass measurement. This technique is invaluable in synthetic and mechanistic studies to confirm the identity of products and intermediates.

For geranyl chloride, the calculated monoisotopic mass is 172.1018782 Da. nih.gov Experimental HRMS data would provide a measured mass with a very low margin of error, confirming the elemental formula C₁₀H₁₇Cl.

In mechanistic studies, HRMS can be used to identify and characterize transient intermediates or products of side reactions. For example, in the study of the reactivity of geranyl chloride derivatives, it was noted that some derivatives decompose under Electrospray Ionization (ESI) and Electron Ionization (EI) conditions, which are common ionization methods for mass spectrometry. nih.gov The analysis of the resulting fragments by HRMS can still provide valuable information about the structure and fragmentation pathways of the parent molecule.

While specific, detailed HRMS fragmentation studies for 1-chloro-2,7-dimethylocta-2,6-diene were not found in the surveyed literature, the technique remains theoretically crucial for any in-depth mechanistic investigation involving this compound.

Table 2: Calculated Mass Data for Geranyl Chloride

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₇Cl |

| Molecular Weight | 172.69 g/mol |

| Exact Mass | 172.1018782 Da |

Source: PubChem CID 6372219. nih.gov

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In the case of geranyl chloride, the IR spectrum provides clear evidence for its key structural features.

The presence of the carbon-carbon double bonds (C=C) is indicated by a characteristic absorption band around 1665 cm⁻¹. The C-Cl stretching vibration is also observable, typically in the fingerprint region of the spectrum. The spectrum also shows absorptions corresponding to the C-H bonds of the methyl and methylene (B1212753) groups. The analysis of the IR spectrum is often used as a quick quality control check during synthesis to ensure the conversion of the starting material (e.g., geraniol (B1671447), which would show a strong, broad O-H stretch) to the desired chlorinated product.

Table 3: Characteristic IR Absorption Bands for Geranyl Chloride

| Functional Group | Absorption Frequency (cm⁻¹) |

|---|---|

| C=C stretch | 1665 |

| C-H stretch (alkene) | ~3020 |

| C-H stretch (alkane) | ~2850-2970 |

| C-Cl stretch | (in fingerprint region) |

Source: Organic Syntheses, CV 6, 636.

X-ray Crystallography for Definitive Molecular Structure Determination of Derivatives and Intermediates

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a molecule, provided that a suitable single crystal can be obtained. This method would be invaluable for definitively confirming the stereochemistry of derivatives of this compound or for characterizing the structure of stable reaction intermediates.

However, a search of the current scientific literature did not yield any reports on the X-ray crystal structure determination of this compound or its direct derivatives or intermediates. The compound itself is a liquid at room temperature, which makes single-crystal X-ray diffraction challenging without forming a suitable co-crystal or derivative that is solid and crystalline. While X-ray crystallography has been used to study enzymes that interact with related compounds like geranyl pyrophosphate, these studies focus on the protein structure and not on the detailed structural analysis of a small molecule derivative of geranyl chloride.

Therefore, while X-ray crystallography remains a highly relevant and powerful tool for such studies in principle, there is currently a lack of available data for this specific compound and its immediate derivatives in the public domain.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.